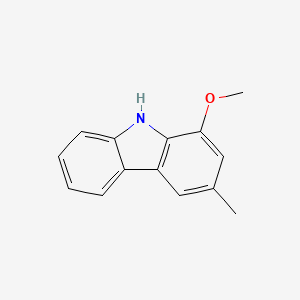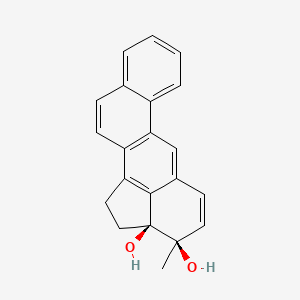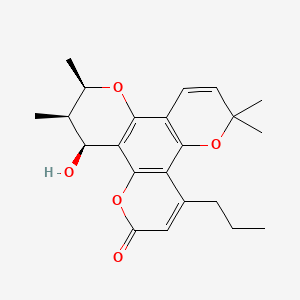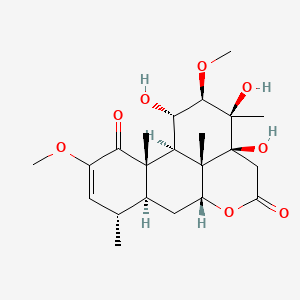
1-メトキシ-3-メチル-9H-カルバゾール
説明
1-Methoxy-3-methyl-9H-carbazole (MM9C) is an organic compound that belongs to the carbazole family. It is a heterocyclic compound with a nitrogen atom surrounded by three carbon atoms, and it is known for its unique properties, including fluorescence, photostability, and solubility. MM9C has a broad range of applications in scientific research, such as in imaging, drug delivery, and biosensing. In
科学的研究の応用
生物学的活性
カルバゾール類、1-メトキシ-3-メチル-9H-カルバゾールを含む、は、抗腫瘍、抗てんかん、抗菌、抗炎症、抗酸化、鎮痛、抗下痢、抗ヒスタミン、神経保護、および膵リパーゼ阻害特性などのさまざまな生物学的活性を示すことが報告されています {svg_1}.
生物学における蛍光マーカー
蛍光カルバゾール誘導体は、その優れたスペクトル特性により、発光ダイオード、潜在的な光感受性生物ユニット、生物学における蛍光マーカーなどのさまざまな分野で応用されています {svg_2}.
光誘起電子センサー
カルバゾール誘導体は、光誘起電子センサーに使用されてきました。 これは、適切な電子および電荷輸送特性、ならびに大きなπ共役系によるものです {svg_3}.
抗菌および抗真菌活性
多くの窒素含有複素環の中で、カルバゾール誘導体は、その抗菌および抗真菌活性が最も研究されている、顕著な生物学的活性を示してきました {svg_4}.
薬剤耐性対策
カルバゾール誘導体は、微生物感染症における薬剤耐性対策の可能性について研究されています。 世界保健機関(WHO)は最近、抗菌剤耐性病原体による世界の死亡者が2050年までに年間1,000万人に達すると推定しています {svg_5}.
糖尿病治療
将来の方向性
The therapeutic potential of natural, semi-synthetic or synthetic carbazole-containing molecules has expanded considerably owing to their role in the pathogenesis and development of diabetes . Several studies have demonstrated the ability of carbazole derivatives to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells and modulate carbohydrate metabolism . Therefore, the future directions of “1-Methoxy-3-methyl-9H-carbazole” could involve further exploration of its potential therapeutic applications .
作用機序
Target of Action
Carbazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical processes .
Mode of Action
Carbazole derivatives are known to interact with their targets, leading to changes in the biochemical processes. These interactions can result in the modulation of the activity of the target, which can lead to various downstream effects .
Biochemical Pathways
Carbazole derivatives have been reported to influence several biochemical pathways, including those involved in cell proliferation, apoptosis, and oxidative stress .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a substrate for p-glycoprotein, which can affect its bioavailability . It is also known to inhibit several cytochrome P450 enzymes, which can influence its metabolism .
Result of Action
Carbazole derivatives have been reported to exhibit a range of biological activities, including anticancer, antimalarial, cardioprotective, and antifungal properties .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of carbazole derivatives .
生化学分析
Biochemical Properties
1-Methoxy-3-methyl-9H-carbazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor in certain biochemical pathways, which contributes to its potential as a chemotherapeutic agent . The interactions of 1-Methoxy-3-methyl-9H-carbazole with these biomolecules are crucial for its biological activities. The compound’s ability to inhibit specific enzymes can lead to the suppression of cancer cell proliferation and the prevention of vascular complications such as restenosis .
Cellular Effects
1-Methoxy-3-methyl-9H-carbazole exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 1-Methoxy-3-methyl-9H-carbazole has been shown to induce apoptosis and inhibit cell proliferation . Additionally, it affects cell signaling pathways that are critical for cell survival and growth, thereby contributing to its anticancer properties .
Molecular Mechanism
The molecular mechanism of action of 1-Methoxy-3-methyl-9H-carbazole involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 1-Methoxy-3-methyl-9H-carbazole has been found to inhibit certain enzymes that are involved in cancer cell proliferation . This inhibition disrupts the normal functioning of these enzymes, leading to the suppression of cancer cell growth and the induction of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methoxy-3-methyl-9H-carbazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Methoxy-3-methyl-9H-carbazole remains stable under specific conditions, which is crucial for its sustained biological activity . Over time, the compound may degrade, leading to a reduction in its efficacy . Long-term studies in vitro and in vivo have demonstrated that 1-Methoxy-3-methyl-9H-carbazole can have lasting effects on cellular function, including sustained inhibition of cancer cell proliferation .
Dosage Effects in Animal Models
The effects of 1-Methoxy-3-methyl-9H-carbazole vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit significant anticancer and cardioprotective effects . At higher doses, 1-Methoxy-3-methyl-9H-carbazole may cause toxic or adverse effects . Threshold effects have been observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which toxicity may occur .
Metabolic Pathways
1-Methoxy-3-methyl-9H-carbazole is involved in several metabolic pathways. It interacts with various enzymes and cofactors that are essential for its metabolism . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the normal metabolic processes within cells . For example, 1-Methoxy-3-methyl-9H-carbazole has been found to influence the metabolism of cancer cells, leading to changes in energy production and utilization .
Transport and Distribution
The transport and distribution of 1-Methoxy-3-methyl-9H-carbazole within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cell membranes . These interactions determine the localization and accumulation of 1-Methoxy-3-methyl-9H-carbazole within different cellular compartments . The compound’s distribution within tissues also affects its overall efficacy and toxicity .
Subcellular Localization
1-Methoxy-3-methyl-9H-carbazole exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This subcellular localization is essential for the compound’s interaction with its target biomolecules and the subsequent biological effects .
特性
IUPAC Name |
1-methoxy-3-methyl-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-9-7-11-10-5-3-4-6-12(10)15-14(11)13(8-9)16-2/h3-8,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDETUOZJFUNSKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327415 | |
| Record name | 1-Methoxy-3-methyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4532-33-6 | |
| Record name | 1-Methoxy-3-methyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B1210912.png)
![methyl 2-[(1S,5S,7S,8S,16S)-5,11-diacetyloxy-13-(furan-3-yl)-16-hydroxy-6,6,8,12-tetramethyl-17-methylidene-15-oxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate](/img/structure/B1210914.png)
![4-[2,3,5,6-Tetrafluoro-4-(1-propen-1-yl)phenoxy]benzoic acid](/img/structure/B1210916.png)
![(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1210917.png)
![[4,5-Diacetyloxy-6-[[2-chloroethyl(nitroso)carbamoyl]amino]oxan-3-yl] acetate](/img/structure/B1210919.png)
![2-{4-[2-(2,4-Diamino-pteridin-6-yl)-ethylsulfanyl]-benzoylamino}-pentanedioic acid](/img/structure/B1210921.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide](/img/structure/B1210922.png)
![2-amino-7-methyl-6-[3-(4-morpholinyl)propyl]-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1210925.png)

![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,21,25-trihydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1210929.png)

